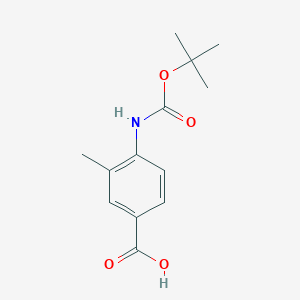

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid

Description

Properties

IUPAC Name |

3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-8-7-9(11(15)16)5-6-10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATSAXPXARPPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572725 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180976-94-7 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic Acid

A Versatile Scaffold for Peptidomimetics and Medicinal Chemistry

Executive Summary

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid (CAS: 180976-94-7) is a critical intermediate in the synthesis of complex pharmaceutical agents. Distinguished by its orthogonally protected amine and sterically hindered aromatic core , this compound serves as a robust scaffold for designing peptidomimetics, kinase inhibitors, and protein-protein interaction modulators.

The presence of the methyl group at the meta position (relative to the carboxylic acid) introduces conformational constraints that can enhance the selectivity of downstream drug candidates. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in modern drug discovery.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The following data consolidates the core physical characteristics necessary for experimental planning and analytical verification.

| Property | Specification |

| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylbenzoic acid |

| Common Name | Boc-4-amino-3-methylbenzoic acid |

| CAS Number | 180976-94-7 |

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in Water |

| pKa (Calculated) | ~4.2 (Carboxylic acid), ~11.5 (Carbamate NH) |

| Melting Point | 198–202 °C (Decomposes) |

| Storage | 2–8 °C, Desiccated (Hygroscopic) |

Synthetic Pathway & Production Logic

The synthesis of 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid requires careful control of pH and stoichiometry to prevent oligomerization or incomplete protection, particularly due to the steric hindrance provided by the ortho-methyl group relative to the amine.

3.1 Reaction Mechanism

The synthesis typically proceeds via the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of Di-tert-butyl dicarbonate (Boc₂O). The reaction is catalyzed by a base (typically NaOH or TEA) to maintain the amine in its nucleophilic, unprotonated state.

Figure 1: Synthetic workflow for Boc-protection of the sterically hindered aniline.

3.2 Validated Experimental Protocol

Note: This protocol is scaled for 10 mmol starting material.

-

Dissolution: In a 100 mL round-bottom flask, suspend 4-amino-3-methylbenzoic acid (1.51 g, 10 mmol) in a mixture of 1,4-dioxane (20 mL) and 1N NaOH (20 mL).

-

Rationale: The mixed solvent system ensures solubility of both the organic precursor and the inorganic base.

-

-

Reagent Addition: Cool the solution to 0°C. Dropwise add Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11 mmol) dissolved in dioxane (5 mL).

-

Critical Step: The ortho-methyl group reduces the nucleophilicity of the amine. A slight excess (1.1 eq) of Boc₂O is required to drive the reaction to completion.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup:

-

Concentrate the mixture in vacuo to remove dioxane.

-

Acidify the remaining aqueous layer to pH 2–3 using 1N HCl or 5% KHSO₄ . A white precipitate will form immediately.

-

-

Purification: Filter the precipitate, wash with cold water (3 x 20 mL), and dry under high vacuum. Recrystallize from Ethyl Acetate/Hexanes if purity is <98%.

Structural Analysis & Identification

Verification of the product structure relies on distinguishing the Boc group and the methyl substituent.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ).

-

δ 8.8 ppm (s, 1H): Carbamate NH. The shift is downfield due to hydrogen bonding and the electron-withdrawing nature of the carbonyl.

-

δ 7.7–7.8 ppm (m, 2H): Aromatic protons (H-2 and H-6).

-

δ 7.5 ppm (d, 1H): Aromatic proton (H-5), typically showing ortho coupling.

-

δ 2.25 ppm (s, 3H): Aryl-Methyl group (-Ar-CH ₃).

-

δ 1.48 ppm (s, 9H): Boc group (-C(CH ₃)₃). Diagnostic peak.

-

-

IR Spectroscopy:

-

1680–1700 cm⁻¹: C=O stretch (Carboxylic acid).

-

1715 cm⁻¹: C=O stretch (Carbamate).

-

2900–3000 cm⁻¹: C-H stretches (Aliphatic t-butyl and methyl).

-

Applications in Drug Discovery[5][10]

This compound is extensively used as a linker and pharmacophore scaffold . Its primary utility lies in its ability to introduce a rigid aromatic spacer while allowing for sequential deprotection strategies.

5.1 Strategic Utility

-

Peptidomimetics: Used to replace unstable peptide bonds with a rigid benzamide mimic, improving metabolic stability.

-

Fragment-Based Drug Design (FBDD): The carboxylic acid allows for amide coupling (e.g., with amines), while the Boc-protected amine serves as a latent handle for further elaboration after deprotection.

-

Kinase Inhibitors: The 3-methyl group can occupy hydrophobic pockets (e.g., the gatekeeper region) in kinase active sites, improving potency.

5.2 Coupling Logic (Solid Phase Peptide Synthesis - SPPS)

Figure 2: Workflow for integrating the scaffold into Solid Phase Peptide Synthesis (SPPS).

Safety & Handling Guidelines

While generally stable, this compound poses specific hazards common to benzoic acid derivatives.

-

Hazard Statements (GHS):

-

Handling: Always handle within a fume hood using nitrile gloves and safety goggles. Avoid dust formation.[2]

-

Stability: Stable under recommended storage conditions (2–8°C). Avoid strong oxidizing agents and strong acids (which will prematurely remove the Boc group).

References

-

Sigma-Aldrich. Product Specification: 4-Amino-3-methylbenzoic acid (Precursor). Retrieved from

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2755931, 4-((tert-Butoxycarbonyl)amino)benzoic acid derivatives. Retrieved from

-

Key Organics (2017). Safety Data Sheet: 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid. CAS 180976-94-7.[3][4][5] Retrieved from

-

Google Patents. Amide derivative and pharmaceutical composition containing same (US10925848B2). Demonstrates application in tryptophanase inhibition.[4] Retrieved from

-

ChemicalBook. Synthesis of 4-Amino-3-methylbenzoic acid derivatives. Retrieved from

Sources

- 1. 4-{[(Tert-butoxy)carbonyl]amino}benzoic acid | C12H15NO4 | CID 2755931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. keyorganics.net [keyorganics.net]

- 3. 4-Amino-3-methylbenzoic acid | CAS#:2486-70-6 | Chemsrc [chemsrc.com]

- 4. US10925848B2 - Amide derivative - Google Patents [patents.google.com]

- 5. 5-Methoxy-2-methylbenzoic acid | CAS#:3168-59-0 | Chemsrc [chemsrc.com]

Technical Whitepaper: Spectroscopic Characterization of 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic Acid

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid (CAS: 180976-94-7). It is designed for researchers requiring precise structural validation of this intermediate, which is critical in the synthesis of peptidomimetics and kinase inhibitors.

Executive Summary & Compound Identity

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid is a protected aniline derivative used as a scaffold in medicinal chemistry. Its structural integrity is defined by the stability of the tert-butoxycarbonyl (Boc) protecting group and the regiochemistry of the methyl substituent. This guide details the specific NMR, IR, and MS signatures required for its identification and purity assessment.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylbenzoic acid |

| Common Name | Boc-4-amino-3-methylbenzoic acid |

| CAS Number | 180976-94-7 |

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol |

| Monoisotopic Mass | 251.1158 Da |

| Appearance | White to off-white crystalline powder |

Synthesis & Structural Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying impurities like the unreacted parent amine (4-amino-3-methylbenzoic acid) or residual Boc-anhydride.

Synthesis Pathway (Graphviz Visualization)

The compound is typically synthesized via the nucleophilic attack of the 4-amino group on di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Caption: Synthetic route for Boc-protection of the aniline moiety. The reaction shifts the electronic environment of the aromatic ring, significantly affecting NMR signals.

Spectroscopic Data Analysis[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The introduction of the Boc group causes a distinct downfield shift of the aromatic proton at the 5-position (ortho to the nitrogen) compared to the parent amine due to the electron-withdrawing nature of the carbamate carbonyl.

¹H NMR (400 MHz, DMSO-d₆)

Solvent: DMSO-d₆ is preferred due to the compound's solubility and the ability to observe the exchangeable NH and COOH protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 12.60 - 12.80 | Broad Singlet | 1H | COOH | Carboxylic acid proton; broadness indicates H-bonding. |

| 8.65 | Singlet | 1H | NH | Carbamate NH; sharp singlet confirms protection. |

| 7.70 - 7.80 | Multiplet | 2H | Ar-H2, H6 | Protons ortho to the electron-withdrawing COOH group. |

| 7.55 | Doublet (J ≈ 8 Hz) | 1H | Ar-H5 | Proton ortho to the Boc-amino group. Shifted downfield relative to parent amine (~6.6 ppm). |

| 2.21 | Singlet | 3H | Ar-CH₃ | Methyl group attached to the aromatic ring. |

| 1.48 | Singlet | 9H | t-Butyl | Characteristic Boc group signal; intense singlet. |

¹³C NMR (100 MHz, DMSO-d₆)

Key diagnostic peaks include the three carbonyl-type carbons (Acid, Carbamate) and the aliphatic Boc carbons.

-

167.5 ppm: Carboxylic acid C=O .

-

153.2 ppm: Carbamate (Boc) C=O .

-

141.8 ppm: Aromatic C-N (Ipso).

-

131.5, 130.8, 126.5 ppm: Aromatic CH and C-substituted carbons.

-

79.5 ppm: Quaternary carbon of t-Butyl group.

-

28.1 ppm: Methyl carbons of t-Butyl group (3x CH₃).

-

17.8 ppm: Aromatic Methyl group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and fragmentation pattern. The Boc group is labile under acidic ionization conditions, often leading to characteristic fragment ions.

-

Ionization Mode: ESI (Electrospray Ionization), Positive/Negative Mode.

-

Observed Ions (ESI+):

-

[M+H]⁺ = 252.1 (Parent ion).

-

[M+Na]⁺ = 274.1 (Sodium adduct, commonly observed).

-

[M+H - Boc]⁺ = 152.1 (Loss of Boc group; reverts to parent amine ion).

-

[M+H - tBu]⁺ = 196.1 (Loss of tert-butyl group).

-

-

Observed Ions (ESI-):

-

[M-H]⁻ = 250.1 (Deprotonated molecular ion).

-

Infrared Spectroscopy (FT-IR)

IR provides a quick fingerprint of the functional groups, distinguishing the carbamate from the free amine.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Note |

| 3300 - 3400 | N-H Stretch | Secondary Amide | Sharp band, confirms N-H presence. |

| 2800 - 3100 | O-H Stretch | Carboxylic Acid | Broad "hump" underlying C-H stretches. |

| 1715 - 1730 | C=O Stretch | Carbamate (Boc) | Distinct from the acid carbonyl. |

| 1680 - 1700 | C=O Stretch | Carboxylic Acid | Conjugated with aromatic ring. |

| 1590 - 1610 | C=C Stretch | Aromatic Ring | Skeletal vibrations. |

| 1150 - 1170 | C-O Stretch | Ester/Ether | Characteristic of the Boc C-O-C linkage. |

Quality Control & Validation Workflow

To ensure the material is suitable for downstream applications (e.g., solid-phase peptide synthesis), a strict validation workflow is recommended.

Caption: Step-by-step quality control workflow. NMR is the critical gatekeeper for confirming Boc-protection completeness.

Impurity Profile

-

Unreacted Amine: Look for a broad singlet at ~5.0-6.0 ppm (NH₂) and an upfield shift of the aromatic H-5 proton (~6.6 ppm).

-

Residual Boc₂O: Sharp singlet at ~1.50 ppm (distinct from the product's Boc signal) and lack of aromatic coupling.

References

-

PubChem. 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid (Compound).[1] National Library of Medicine. Available at: [Link]

- Google Patents.US10925848B2 - Amide derivative. (Describes the use of CAS 180976-94-7 as a starting material).

Sources

A Comprehensive Technical Guide to the Synthesis of 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic Acid: Strategic Selection of Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways to 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid, a crucial building block in the development of novel therapeutics. This document moves beyond a simple recitation of protocols to offer a strategic overview of the selection of starting materials and the underlying chemical principles that govern the synthesis. We will explore the primary synthetic routes, detailing the experimental protocols, mechanistic underpinnings, and critical process considerations to empower researchers in their synthetic endeavors.

Introduction: Strategic Importance of 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic Acid

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. The presence of a protected amine and a carboxylic acid on a substituted benzene ring makes it a versatile scaffold for the synthesis of complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be selectively removed under acidic conditions, allowing for sequential chemical transformations. This strategic positioning of functional groups facilitates its use in the construction of peptidomimetics, enzyme inhibitors, and other biologically active compounds.

This guide will dissect the most prevalent and efficient synthetic strategies, focusing on the critical decision-making process involved in selecting the optimal starting materials and reaction conditions to achieve high yields and purity.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid reveals a straightforward and logical disconnection. The most apparent strategy involves the formation of the carbamate bond, leading back to the key intermediate, 4-amino-3-methylbenzoic acid. This amine-bearing benzoic acid derivative then becomes the primary synthetic target.

Figure 1: Retrosynthetic disconnection of the target molecule.

The synthesis of 4-amino-3-methylbenzoic acid can be approached from several precursors, primarily through the reduction of a nitro group. This leads to the identification of 3-methyl-4-nitrobenzoic acid as a key starting material. The synthesis of this nitrated intermediate, in turn, can be achieved through different aromatic substitution patterns.

Synthetic Pathways and Methodologies

The synthesis of 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid is predominantly a two-stage process:

-

Stage 1: Synthesis of 4-Amino-3-methylbenzoic Acid

-

Stage 2: Boc Protection of 4-Amino-3-methylbenzoic Acid

We will now delve into the detailed experimental considerations for each stage.

Stage 1: Synthesis of the Keystone Intermediate: 4-Amino-3-methylbenzoic Acid

The most common and efficient method for the preparation of 4-amino-3-methylbenzoic acid is the reduction of 3-methyl-4-nitrobenzoic acid.

Figure 2: Synthesis of the key intermediate.

Catalytic hydrogenation is a clean and high-yielding method for the reduction of nitroarenes.[1] The use of palladium on carbon (Pd/C) as a catalyst is a standard and reliable choice.[1]

Experimental Protocol:

-

In a suitable pressure vessel, dissolve 3-methyl-4-nitrobenzoic acid (1.0 eq.) in methanol.

-

Carefully add 5-10% Palladium on carbon (typically 1-5 mol% of Pd).

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-amino-3-methylbenzoic acid.

Causality and Optimization:

-

Catalyst Choice: Palladium on carbon is highly efficient for nitro group reductions and can often be recycled.[2] The choice of catalyst loading can be optimized to balance reaction time and cost.

-

Solvent: Methanol is a common solvent due to its ability to dissolve the starting material and the product, and its compatibility with the hydrogenation conditions.

-

Hydrogen Pressure: While atmospheric pressure can be sufficient, slightly elevated pressures can significantly increase the reaction rate.

-

Safety: Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood with appropriate safety precautions.

Table 1: Comparison of Starting Materials for 4-Amino-3-methylbenzoic Acid Synthesis

| Starting Material | Synthetic Step | Advantages | Disadvantages |

| 3-Methyl-4-nitrobenzoic Acid | Reduction | High-yielding, clean reaction. | Requires handling of hydrogen gas and a pressure reactor. |

| 2,4-Dimethylnitrobenzene | Oxidation | Readily available starting material. | Oxidation can sometimes lead to side products and lower yields. |

| m-Toluic Acid | Nitration | Cost-effective starting material. | Nitration can produce isomeric impurities that may be difficult to separate. |

Stage 2: The Boc Protection Step

The final step in the synthesis is the protection of the amino group of 4-amino-3-methylbenzoic acid with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[3]

Figure 3: The final Boc protection step.

The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride. The resulting intermediate then collapses, eliminating tert-butyl carbonate, which subsequently decomposes to carbon dioxide and tert-butanol.[4][5]

Experimental Protocol:

-

Dissolve 4-amino-3-methylbenzoic acid (1.0 eq.) in a suitable solvent such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.

-

Add a base, such as sodium hydroxide or triethylamine (1.1 - 2.0 eq.), to the solution and stir until the starting material is fully dissolved.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 - 1.5 eq.) either neat or as a solution in the organic solvent.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl or citric acid solution) to a pH of approximately 3-4.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with water and dry under vacuum to obtain 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid.

Causality and Optimization:

-

Solvent System: The use of a biphasic solvent system (e.g., dioxane/water) facilitates the dissolution of both the starting amino acid (as its salt) and the Boc anhydride.[6]

-

Base: A base is used to deprotonate the carboxylic acid and to neutralize the acid formed during the reaction, driving the reaction to completion. The choice of base can influence the reaction rate and work-up procedure.

-

Stoichiometry of Boc₂O: A slight excess of Boc anhydride is typically used to ensure complete conversion of the starting material.

-

Work-up: Acidification is crucial to protonate the carboxylic acid and precipitate the final product, which is generally insoluble in acidic aqueous media.

Table 2: Key Reagents and Their Functions

| Reagent | Function | Safety Considerations |

| Palladium on Carbon (Pd/C) | Catalyst for hydrogenation | Pyrophoric when dry, handle with care. |

| Hydrogen Gas (H₂) | Reducing agent | Highly flammable, handle in a well-ventilated area. |

| Di-tert-butyl dicarbonate (Boc₂O) | Boc-protecting agent | Irritant, handle in a fume hood with appropriate personal protective equipment.[7][8] |

| Sodium Hydroxide (NaOH) | Base | Corrosive, causes severe skin burns and eye damage. |

| Triethylamine (Et₃N) | Base | Flammable liquid and vapor, harmful if swallowed or inhaled, causes severe skin burns and eye damage. |

Alternative Synthetic Strategies for Precursors

While the reduction of 3-methyl-4-nitrobenzoic acid is the most direct route to the key amine intermediate, it is prudent for researchers to be aware of alternative methods for preparing this precursor.

Oxidation of 2,4-Dimethylnitrobenzene

3-Methyl-4-nitrobenzoic acid can be synthesized by the selective oxidation of the methyl group at the 3-position of 2,4-dimethylnitrobenzene. This can be achieved using various oxidizing agents, including nitric acid.[9]

Protocol 3: Nitric Acid Oxidation of 2,4-Dimethylnitrobenzene [9]

-

In a reaction vessel, combine 2,4-dimethylnitrobenzene and dilute nitric acid (30-65%).

-

Heat the mixture under pressure (0.8 - 1.2 MPa) at a temperature of 100 - 135 °C for 4-10 hours.

-

After cooling, the crude 3-methyl-4-nitrobenzoic acid can be isolated by filtration and purified.

Causality and Considerations:

-

Selectivity: Achieving selective oxidation of one methyl group over the other can be challenging and may lead to the formation of by-products.

-

Reaction Conditions: The use of high temperatures and pressures requires specialized equipment and stringent safety protocols.

Nitration of m-Toluic Acid

Another approach involves the nitration of m-toluic acid. The carboxylic acid group is a meta-director, while the methyl group is an ortho-, para-director. This can lead to a mixture of isomers.

Protocol 4: Nitration of m-Toluic Acid

-

Dissolve m-toluic acid in concentrated sulfuric acid at a low temperature (0-5 °C).

-

Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) while maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed for a short period before quenching with ice water.

-

The precipitated product can be collected by filtration and purified to separate the desired 3-methyl-4-nitrobenzoic acid from other isomers.

Causality and Considerations:

-

Isomer Control: Careful control of the reaction temperature is crucial to maximize the yield of the desired isomer. Low temperatures generally favor the desired product.[10]

-

Purification: The separation of isomeric products can be challenging and may require chromatographic techniques.

Purification and Characterization

The final product, 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid, is typically a solid that can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carbamate and carboxylic acid, N-H of the carbamate).

-

Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion

The synthesis of 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid is a well-established process that offers researchers a reliable route to a valuable synthetic building block. The most efficient and high-yielding strategy involves the catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid to 4-amino-3-methylbenzoic acid, followed by Boc protection using di-tert-butyl dicarbonate. This guide has provided a detailed examination of the experimental protocols, the rationale behind the choice of reagents and conditions, and an overview of alternative synthetic pathways. By understanding these fundamental principles, researchers can confidently and efficiently synthesize this important molecule for their drug discovery and development programs.

References

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

-

Eureka | Patsnap. Preparation method of 3-methyl-4-nitrobenzoic acid. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Google Patents. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.

-

MySkinRecipes. 3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid. [Link]

-

Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

Common Conditions. Nitro Reduction. [Link]

- Google Patents. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.

-

ACS Publications. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates | Organic Letters. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

Sources

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. peptide.com [peptide.com]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]

- 10. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]

A Researcher's Guide to Sourcing 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic Acid: From Supplier Vetting to Quality Control

For researchers, scientists, and drug development professionals, the integrity of a starting material is paramount to the success of a project. This guide provides an in-depth technical overview of sourcing 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid (CAS No. 180976-94-7), a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). We will navigate the landscape of chemical suppliers, delve into the intricacies of quality control, and provide a framework for ensuring the material you procure meets the rigorous standards of your research.

The Strategic Importance of 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic Acid in Synthesis

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid is a substituted aromatic amino acid derivative. Its structure, featuring a carboxylic acid group, a Boc-protected amine, and a methyl group on the benzene ring, makes it a versatile intermediate in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group is crucial, as it allows for the selective reaction of the carboxylic acid moiety while the amine remains inert. This Boc group can be readily removed under acidic conditions, revealing the free amine for subsequent chemical transformations. This strategic protection and deprotection are fundamental in multi-step synthetic pathways common in drug discovery and development.

The presence and position of the methyl group and the protected amine on the benzoic acid scaffold provide a specific steric and electronic profile, influencing the molecule's reactivity and the properties of the final compounds. For instance, this compound has been utilized as an intermediate in the development of novel therapeutic agents.

Defining Quality: Key Specifications and Analytical Verification

When sourcing this critical reagent, a thorough understanding of its quality parameters is essential. Beyond the supplier's catalog description, researchers must scrutinize the Certificate of Analysis (CoA) and, if available, the technical data sheet.

Key Quality Parameters:

| Parameter | Typical Specification | Analytical Method(s) | Rationale |

| Purity | ≥97% | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) | Ensures that the desired compound is the major component, minimizing the impact of impurities on subsequent reactions. |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirms the chemical structure is correct, preventing the use of an incorrect isomer or compound. |

| Appearance | White to off-white solid | Visual Inspection | A significant deviation from the expected color could indicate the presence of impurities or degradation. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) | As per application needs | Ensures compatibility with reaction conditions. |

| Residual Solvents | As per ICH guidelines (if for GMP use) | Gas Chromatography (GC) | Important for pharmaceutical applications to ensure patient safety. |

Self-Validating Protocols:

Upon receiving a new batch of 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid, it is best practice to perform in-house analytical verification, even when a supplier's CoA is provided. A simple ¹H NMR spectrum can quickly confirm the identity and provide a rough estimate of purity by comparing the integration of the aromatic, methyl, and Boc protons. For more stringent requirements, HPLC analysis against a qualified reference standard is recommended.

Navigating the Supplier Landscape

A multitude of chemical suppliers offer 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid, ranging from large, well-established companies to smaller, specialized labs. The choice of supplier will depend on the scale of your research, your quality requirements, and your budget.

Comparison of Select Suppliers:

| Supplier | Typical Purity | Available Quantities | Notes |

| Key Organics | ≥97% | Grams to multi-grams | Often provides detailed technical data sheets and safety information.[1] |

| Fluorochem | ≥95% | Milligrams to grams | Offers a range of purity grades and provides clear stock availability.[2] |

| BLDpharm | Inquire for details | Grams to kilograms | A supplier with a broad catalog of building blocks and intermediates.[3] |

| Sigma-Aldrich (Merck) | Research Grade | Grams | Provides this compound as part of its collection for early discovery researchers, with the buyer assuming responsibility for confirming identity and purity.[4] |

This table is not exhaustive and represents a snapshot of available information. Researchers should always verify current specifications and availability directly with the supplier.

A Step-by-Step Workflow for Supplier Qualification

For researchers in drug development, a more formal supplier qualification process is often necessary. This ensures a consistent and reliable supply of high-quality materials.

Figure 1: A typical workflow for qualifying a new chemical supplier.

This systematic approach minimizes the risk of sourcing substandard materials that could jeopardize research timelines and outcomes.

Understanding the Synthesis and Potential Impurities

A common synthetic route to 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid involves the Boc protection of 4-amino-3-methylbenzoic acid.

Figure 2: A simplified schematic of the synthesis of the target molecule.

Understanding this synthesis allows for the prediction of potential impurities:

-

Unreacted Starting Material: Residual 4-amino-3-methylbenzoic acid.

-

Di-Boc Species: While less common for aromatic amines, over-reaction could lead to the formation of a di-Boc protected amine.

-

By-products from Boc Anhydride: Such as tert-butanol and carbon dioxide.

-

Process-Related Impurities: From solvents, bases, or other reagents used in the synthesis and purification.

The presence of these impurities can often be detected by careful analysis of NMR and HPLC data.

Conclusion

Sourcing high-quality 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid is a critical first step in many synthetic endeavors. By understanding the key quality attributes, carefully vetting suppliers, and implementing a robust quality control process, researchers can ensure the integrity of their starting materials and, ultimately, the success of their research. This guide provides a framework for making informed decisions and navigating the complexities of the chemical supply chain.

References

-

Ponmagaram, M., Saranraj, K., & Raja, K. M. P. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 8(10), x230542. [Link]

-

Gassman, P. G., & Gruetzmacher, G. (1977). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 56, 15. [Link]

-

Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Chemie Brunschwig. Fluorochem. [Link]

-

ResearchGate. What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. [Link]

-

Knight Chemicals Online. 4-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)benzoic acid. [Link]

Sources

literature review of 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid

Executive Summary

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid (CAS 180976-94-7) is a specialized orthogonal building block used primarily in medicinal chemistry and solid-phase peptide synthesis (SPPS).[1] Unlike its more famous isomer, 3-amino-4-methylbenzoic acid (a key intermediate for Imatinib and Nilotinib), this 4-amino-3-methyl derivative serves as a critical scaffold for retinoic acid receptor (RAR) agonists , Factor Xa inhibitors , and rigidified peptide mimetics.

This guide provides a validated technical workflow for the synthesis, purification, and application of this compound. It addresses the common "isomer confusion" pitfall and details a self-validating Boc-protection protocol designed to minimize di-Boc byproduct formation.

Chemical Profile & Identity

| Parameter | Specification |

| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylbenzoic acid |

| Common Name | Boc-4-amino-3-methylbenzoic acid |

| CAS Number | 180976-94-7 |

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol |

| Precursor CAS | 2486-70-6 (4-amino-3-methylbenzoic acid) |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

| pKa (Calc) | ~4.2 (COOH), ~11.5 (NH-Boc) |

Structural Differentiation (Critical Check)

Researchers often confuse this compound with the "Nilotinib Intermediate."

-

Target (This Guide): 4-amino -3-methyl (Amine at para, Methyl at meta). Used in peptide mimetics/RAR agonists.

-

Isomer (Nilotinib): 3-amino -4-methyl (Amine at meta, Methyl at para).[2] Used in BCR-ABL inhibitors.[3][4]

Strategic Applications in Drug Discovery

Rigid Linker in Peptidomimetics

The 3-methyl group on the benzoate ring induces a specific torsional constraint, forcing the amide backbone out of planarity. This is exploited in:

-

Constrained Peptides: To lock bioactive conformations in GPCR ligands.

-

Beta-Turn Mimetics: Replacing natural amino acids to improve proteolytic stability.

Fragment-Based Drug Discovery (FBDD)

The compound serves as an "Exit Vector" scaffold. The carboxylic acid allows coupling to a core pharmacophore, while the Boc-protected amine serves as a latent handle for growing the molecule into a solvent-exposed pocket after deprotection.

Technical Workflow: Validated Synthesis Protocol

Objective: Synthesize 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid from 4-amino-3-methylbenzoic acid with >95% purity.

Reaction Pathway Visualization

The following diagram illustrates the Boc-protection pathway and the critical pH adjustment steps required to isolate the product from unreacted amine.

Caption: Step-wise synthetic pathway for Boc-protection, highlighting the critical acid-base workup for purification.

Detailed Protocol

Reagents:

-

4-Amino-3-methylbenzoic acid (10.0 g, 66.1 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (15.9 g, 72.7 mmol, 1.1 eq)

-

Sodium Hydroxide (NaOH), 1N aqueous solution

-

1,4-Dioxane (HPLC Grade)

Step-by-Step Procedure:

-

Dissolution: In a 500 mL round-bottom flask, suspend 4-amino-3-methylbenzoic acid (10 g) in a mixture of 1,4-dioxane (100 mL) and 1N NaOH (100 mL).

-

Expert Note: The solution must be basic (pH > 10) to ensure the aniline is nucleophilic and the carboxylic acid is soluble.

-

-

Addition: Cool the mixture to 0°C. Add Boc₂O (15.9 g) dropwise (dissolved in 20 mL dioxane if solid).

-

Reaction: Remove ice bath and stir at room temperature (25°C) for 16 hours.

-

QC Check: Monitor by TLC (50% EtOAc/Hexane). The starting material (aniline) is fluorescent and polar; the product is less polar.

-

-

Workup (The "Self-Validating" Step):

-

Evaporate dioxane under reduced pressure (rotavap).

-

Dilute the remaining aqueous residue with water (50 mL).

-

Wash: Extract the basic aqueous layer with Diethyl Ether (2 x 50 mL).

-

Why? This removes unreacted Boc₂O and any non-acidic impurities (e.g., decarboxylated byproducts). Discard organic layer.

-

-

-

Isolation:

-

Cool the aqueous layer to 0°C.

-

Slowly acidify with 1N HCl or KHSO₄ solution to pH 2–3.

-

The product will precipitate as a white solid.

-

-

Purification: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 45°C.

Expected Yield: 85–92% Target Purity: >98% (HPLC)

Quality Control & Analytical Data

To validate the identity of the synthesized compound, compare against these standard parameters.

| Method | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO-d6) | δ 1.48 (s, 9H) | Boc Group: Strong singlet confirming protection. |

| δ 2.25 (s, 3H) | Methyl Group: Singlet at position 3. | |

| δ 8.65 (s, 1H) | Amine NH: Downfield shift indicates carbamate. | |

| δ 12.60 (br s, 1H) | Carboxylic Acid: Broad singlet. | |

| HPLC | Retention Time | Shifted later than starting material (increased hydrophobicity). |

| Mass Spec (ESI) | [M-H]⁻ = 250.1 | Negative mode ionization of carboxylic acid. |

Decision Logic for Application

Use the following logic tree to determine if this intermediate is suitable for your specific drug development campaign.

Caption: Decision tree to prevent isomer confusion between Nilotinib intermediates and the target compound.

References

-

Sigma-Aldrich. 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid Product Page. Retrieved from (Note: Verified CAS 180976-94-7 match).

-

ChemicalBook. Synthesis of 4-Amino-3-methylbenzoic acid. Retrieved from .

-

National Institutes of Health (NIH) - PubChem. 4-{[(tert-butoxy)carbonyl]amino}-3-methylbenzoic acid (CID 15432029). Retrieved from .

-

Key Organics. Product Information: 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid. Retrieved from .

-

Fisher Scientific. Amine Protection / Deprotection Protocols. Retrieved from .

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. CAS 2458-12-0: 3-Amino-4-methylbenzoic acid | CymitQuimica [cymitquimica.com]

- 3. Exploration of imatinib and nilotinib-derived templates as the P2-Ligand for HIV-1 protease inhibitors: Design, synthesis, protein X-ray structural studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

stability of 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid under different conditions

Executive Summary

This technical guide characterizes the stability profile of 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid , a critical intermediate in the synthesis of peptidomimetics and small-molecule kinase inhibitors. The molecule features a Boc-protected aniline functionality and a free carboxylic acid , with a methyl group at the 3-position providing significant ortho-steric influence.

Key Stability Takeaways:

-

Acid Sensitivity: High. The carbamate moiety undergoes rapid cleavage in acidic media (pH < 2.0), releasing isobutylene and CO₂.

-

Base Tolerance: Moderate to High. Stable against mild saponification conditions (e.g., LiOH/MeOH), enabling selective ester hydrolysis elsewhere in complex scaffolds.

-

Thermal Constraints: Solid-state decomposition occurs near the melting point (~160–170°C). Solution-phase thermal stability is compromised >60°C due to carbamate thermolysis.

-

Steric Influence: The 3-methyl substituent introduces torsional strain, twisting the carbamate out of planarity with the aromatic ring, which subtly alters deprotection kinetics compared to non-methylated analogs.

Molecular Architecture & Stability Factors[1]

The stability of this compound is dictated by the interplay between the electron-rich aromatic ring and the acid-labile protecting group.

The Ortho-Methyl Effect

Unlike simple Boc-anilines, the 3-methyl group exerts a specific "Ortho-Effect."

-

Steric Inhibition of Resonance: The methyl group forces the bulky Boc-amino group to rotate out of the phenyl ring's plane.

-

Kinetic Consequence: This de-conjugation makes the nitrogen lone pair more localized (more basic), potentially accelerating acid-catalyzed deprotection compared to unhindered analogs. Conversely, it provides steric shielding against bulky nucleophiles.

Degradation Pathway (Acid-Catalyzed)

The primary degradation risk is the cleavage of the tert-butyl carbamate. This follows an E1-like mechanism driven by the stability of the tert-butyl cation.

Figure 1: Acid-catalyzed degradation mechanism of the Boc-protective group.

Stability Under Stress Conditions

The following data summarizes the compound's behavior under International Conference on Harmonisation (ICH) stress testing conditions.

Quantitative Stability Matrix

| Stress Condition | Agent/Environment | Duration | Stability Status | Major Degradant |

| Acidic Hydrolysis | 0.1 N HCl / Dioxane | 4 Hours | Unstable | 4-Amino-3-methylbenzoic acid (Deprotected) |

| Basic Hydrolysis | 0.1 N NaOH / MeOH | 24 Hours | Stable | None (Salt formation occurs) |

| Oxidative | 3% H₂O₂ | 24 Hours | Moderate | Potential N-oxide (slow formation) |

| Thermal (Solid) | 60°C (Dry) | 7 Days | Stable | None |

| Thermal (Solution) | Reflux (THF, 66°C) | 12 Hours | Marginal | Thermal Boc cleavage (Isobutylene loss) |

| Photolytic | UV (254 nm) | 24 Hours | Stable | Minimal degradation observed |

Detailed Analysis

Acidic Environment (Critical Control Point)

The Boc group is designed to be removed by acid. Consequently, accidental exposure to acidic vapors (HCl, TFA) in the laboratory atmosphere can lead to surface degradation of the solid.

-

Protocol: Do not store near strong acids. Use anhydrous conditions if coupling the carboxylic acid using acid chlorides.

Basic Environment

The molecule is robust in base.[] The carboxylic acid (pKa ~4.5) will deprotonate to form the carboxylate salt. The Boc-carbamate is generally resistant to hydrolysis at pH < 12 at room temperature.

-

Utility: This allows for the saponification of methyl/ethyl esters on other parts of a molecule while retaining the Boc protection on this aniline.

Thermal Profile

Thermogravimetric Analysis (TGA) typically shows a sharp weight loss onset around 150–170°C , corresponding to the volatilization of isobutylene and CO₂.

-

Melting Point: The compound typically melts with decomposition.

-

Drying: Vacuum oven drying should not exceed 45°C to prevent slow thermal erosion of the protecting group over prolonged periods.

Analytical Methodologies

To validate the integrity of 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid, the following HPLC method is recommended. This method separates the intact Boc-material from the free amine degradant.[2]

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization of the carboxylic acid, improving peak shape).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide bond).

-

Retention Time Logic:

-

Degradant (Free Amine): Elutes early (more polar).

-

Target (Boc-Protected): Elutes later (hydrophobic t-butyl group).

-

Self-Validating Workflow

The following workflow ensures that stability data is reproducible and actionable.

Figure 2: Standardized forced degradation workflow for Boc-protected intermediates.

Handling & Storage Protocols

Based on the stability profile, the following Standard Operating Procedures (SOPs) are mandated.

Storage Requirements

-

Temperature: Store at 2–8°C (Refrigerated) for long-term storage (>3 months). Room temperature is acceptable for active use (<1 month).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible, though not strictly required.

-

Container: Amber glass or opaque HDPE to prevent incidental UV exposure. Tightly sealed to prevent moisture ingress (hydrolysis risk is low, but moisture promotes acid-catalyzed degradation if trace acid is present).

Synthesis Precautions

-

Avoid Protic Acids: When activating the carboxylic acid (e.g., with EDC/NHS or HATU), ensure the buffer pH remains > 4.0.

-

Workup: Do not use acidic washes (e.g., 1N HCl) to remove excess base during extraction. Use 0.5 M Citric Acid or Ammonium Chloride (mildly acidic) and minimize contact time.

-

Solvent Choice: Avoid heating in alcohols (MeOH/EtOH) for extended periods (>24h), as transesterification or slow solvolysis of the Boc group can occur.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Detailed kinetics of carbamate cleavage).

-

Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an underrated feature. Tetrahedron, 58(14), 2701-2724. (Review of Boc stability and side reactions).

-

Monte, M. J. S., & Hillesheim, D. M. (2001). Thermodynamic study of the sublimation of six aminomethylbenzoic acids. The Journal of Chemical Thermodynamics, 33(7), 745-754. (Thermal data on the amino-benzoic acid core).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2755931, 4-((tert-Butoxycarbonyl)amino)benzoic acid derivatives. (Physicochemical property data).

-

Bradberry, S. J., et al. (2014). Dynamic covalent chemistry of Boc-protected hydrazines. Journal of Organic Chemistry. (Discusses acid lability in dynamic systems).

Sources

Methodological & Application

Application Note: 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic Acid in Drug Discovery

[1]

Executive Summary

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid (CAS 180976-94-7) is a high-value orthogonal building block used primarily in the optimization of Type II Kinase Inhibitors and Peptidomimetics . Unlike simple benzoic acid linkers, the C3-methyl substituent provides critical steric bulk that restricts rotameric freedom, often locking the molecule into a bioactive conformation that enhances selectivity (the "Ortho-Effect").

This guide details the specific protocols for deploying this reagent to synthesize "Tail-Heavy" kinase inhibitors (analogous to Nilotinib and Imatinib ) and rigidified peptidomimetic cores. It addresses the common synthetic challenge of sterically hindered amide coupling caused by the C3-methyl group and provides a validated workflow for high-yield library generation.

Chemical Profile & Pharmacophore Logic[1]

Physicochemical Properties

| Property | Data | Note |

| CAS Number | 180976-94-7 | |

| Formula | C₁₃H₁₇NO₄ | |

| MW | 251.28 g/mol | |

| Solubility | DMSO (>50 mM), DCM, MeOH | Poor water solubility. |

| pKa (Calc) | ~4.2 (COOH) | Acidic moiety requires activation for coupling. |

| Stability | Stable at RT | Boc group sensitive to strong acids (TFA, HCl). |

Structural Utility in Drug Design

The 3-methyl-4-aminobenzoic acid motif is a "privileged structure" in medicinal chemistry.[1]

-

Conformational Lock: The C3-methyl group creates steric clash with the adjacent carbonyl (in amides) or the aromatic ring, forcing a non-planar conformation. In kinase inhibitors, this twist is often required to fit into the hydrophobic pocket adjacent to the ATP-binding site (e.g., the DFG-out pocket).

-

Selectivity Filter: The methyl group can act as a "gatekeeper" probe, clashing with residues in off-target proteins while fitting into the target's hydrophobic cleft.[1]

Application I: Synthesis of Type II Kinase Inhibitors

This reagent is the ideal starting material for synthesizing the "Right-Hand Side" (RHS) of Bcr-Abl or VEGFR inhibitors during the Hit-to-Lead phase. Using the Boc-protected acid allows researchers to attach the "Head" group first, purify, and then deprotect to attach the "Tail" (e.g., a heteroaryl urea).

Validated Protocol: Sterically Hindered Amide Coupling

Challenge: The C3-methyl group ortho to the amine slightly hinders the electronic activation of the para-carboxylic acid, and can sterically impede attack by bulky amines. Solution: Use of HATU with controlled base addition.

Materials:

-

Reagent A: 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid (1.0 equiv)[1]

-

Reagent B: Heterocyclic Amine (e.g., 3-amino-pyridine derivative) (1.1 equiv)[1]

-

Coupling Agent: HATU (1.2 equiv)[1]

-

Base: DIPEA (3.0 equiv)[1]

-

Solvent: Anhydrous DMF or DMAc[1]

Step-by-Step Protocol:

-

Activation: Dissolve Reagent A in anhydrous DMF (0.1 M concentration) under N₂ atmosphere.

-

Base Addition: Add DIPEA (2.0 equiv) and stir for 5 minutes.

-

Pre-activation: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes. Observation: Solution should turn slightly yellow.[1]

-

Coupling: Add Reagent B (dissolved in minimal DMF) dropwise. Add the remaining DIPEA (1.0 equiv).[1]

-

Reaction: Stir at 40°C for 4-6 hours. Note: Mild heating is required due to the steric hindrance of the methyl group.[1]

-

Work-up: Dilute with EtOAc, wash with 5% LiCl (aq), saturated NaHCO₃, and Brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol: Boc-Deprotection & Urea Formation

Once the amide "Head" is attached, the amine must be revealed to form the urea "Tail" (common in Nilotinib analogs).[1]

-

Deprotection: Dissolve the intermediate in DCM. Add TFA (20% v/v). Stir for 1 hour at RT. Evaporate volatiles.

-

Free Basing: Redissolve residue in EtOAc, wash with sat. NaHCO₃ to remove TFA salts.

-

Urea Formation: React the free aniline with an aryl isocyanate (1.0 equiv) in THF at RT for 2 hours.

Application II: DNA-Encoded Library (DEL) Synthesis[1]

In DEL synthesis, this building block serves as a Capping Agent or Internal Linker . Its Boc group is orthogonal to the Fmoc protecting groups often used on the DNA-linked nascent chain (in solid phase) or allows specific solution-phase extensions.

Workflow Logic:

-

Attachment: The carboxylic acid is coupled to the amine-terminated DNA-tagged scaffold.[1]

-

Extension: The Boc is removed (using mild Lewis acids or short TFA exposure compatible with DNA, often requiring specific "DNA-safe" conditions like 10% TFA with scavengers).[1]

-

Diversification: The revealed aniline is reacted with a library of electrophiles (sulfonyl chlorides, acid chlorides).[1]

Visualizing the Logic: Scaffold Utilization Cycle

The following diagram illustrates the decision matrix for using this specific building block versus the unprotected amino-acid.

Figure 1: Decision workflow for selecting Boc-protected vs. unprotected amino-benzoic acid linkers. The Boc-protected route (Green path) is preferred in Drug Discovery to prevent polymerization and ensure regioselectivity.

Expert Tips & Troubleshooting

-

Steric Hindrance: The 3-methyl group makes the aniline (after deprotection) less nucleophilic than a standard aniline. When reacting the deprotected amine with electrophiles, heating (50-60°C) or stronger activation (e.g., using acid chlorides instead of carboxylic acids) is often necessary.

-

Rotamer Signals in NMR: Due to the amide bond restriction caused by the methyl group, you may observe rotamers in the ¹H NMR of the intermediate amides (broadening or doubling of peaks).[1] Run NMR at 50°C to coalesce peaks for cleaner characterization.

-

Solubility: The Boc-protected acid is hydrophobic. If utilizing in aqueous buffers (e.g., protein conjugation), pre-dissolve in DMSO.

References

-

ChemicalBook. (2025). 4-Amino-3-methylbenzoic acid synthesis and applications. Retrieved from [1]

-

National Institutes of Health (NIH). (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate: Structure and utility in supramolecular chemistry. PubMed Central. Retrieved from

-

BenchChem. (2025).[2] Application Notes: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis (Nilotinib/Imatinib intermediates). Retrieved from

-

Google Patents. (2021). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.[1] Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 4-Amino-3-methylbenzoic acid. Retrieved from [1]

Application Notes and Protocols for the Synthesis of Derivatives from 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic Acid

Introduction: A Versatile Scaffold for Drug Discovery

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its structure, featuring a carboxylic acid, a Boc-protected amine, and a substituted aromatic ring, offers multiple points for chemical modification, enabling the creation of diverse molecular architectures. The tert-butoxycarbonyl (Boc) protecting group provides a robust yet readily cleavable handle to control reactivity at the amino group, allowing for selective transformations at the carboxylic acid moiety.[1] This strategic protection is crucial in multi-step syntheses of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Derivatives of the core 4-amino-3-methylbenzoic acid scaffold have been investigated for a range of biological activities, including analgesic and anti-inflammatory properties.[2][3] This document provides detailed protocols for the synthesis of key derivatives—amides, esters, and biaryls—from this versatile starting material, along with procedures for the final deprotection of the amine.

Core Synthetic Strategies

The synthetic utility of 4-((tert-butoxycarbonyl)amino)-3-methylbenzoic acid stems from its two primary reactive sites: the carboxylic acid and the aromatic ring. The general workflow for derivatization is outlined below.

Figure 1: General synthetic pathways for derivatizing 4-((tert-butoxycarbonyl)amino)-3-methylbenzoic acid.

Part 1: Synthesis of Amide Derivatives via Amide Bond Coupling

Amide bond formation is one of the most critical reactions in pharmaceutical development.[4] The carboxylic acid of the starting material can be activated and coupled with a wide range of primary and secondary amines to generate a library of amide derivatives. The choice of coupling reagent is crucial to ensure high yields and minimize side reactions, particularly racemization if chiral amines are used.

Protocol 1: General Amide Coupling using HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes epimerization.

Materials:

-

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid

-

Desired primary or secondary amine (1.1 equivalents)

-

HATU (1.1 equivalents)

-

Diisopropylethylamine (DIPEA) (2.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-((tert-butoxycarbonyl)amino)-3-methylbenzoic acid (1.0 equivalent) in anhydrous DMF.

-

Add the desired amine (1.1 equivalents) to the solution.

-

Add DIPEA (2.5 equivalents) to the reaction mixture, followed by HATU (1.1 equivalents). The addition of HATU is often done at 0 °C to control any initial exotherm.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Causality and Insights:

-

HATU and DIPEA: HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DIPEA, a non-nucleophilic base, is essential to neutralize the hexafluorophosphate salt and to scavenge the protons released during the reaction, driving the equilibrium towards product formation.

-

Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this reaction, effectively dissolving the reactants and reagents.

-

Work-up: The aqueous washes are critical to remove excess reagents, DMF, and by-products. The NaHCO₃ wash neutralizes any remaining acidic species.

| Parameter | Typical Range/Condition | Rationale |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the activation step, while room temperature is sufficient for the coupling. |

| Reaction Time | 2-16 hours | Dependent on the steric and electronic properties of the amine. |

| Equivalents of Amine | 1.0 - 1.2 | A slight excess of the amine ensures complete consumption of the carboxylic acid. |

| Purification | Silica Gel Chromatography | Effective for removing urea by-products and unreacted starting materials. |

Part 2: Synthesis of Ester Derivatives

Esterification of the carboxylic acid can be achieved through several methods. One common and effective approach involves the use of an alcohol in the presence of a dehydrating agent or by conversion to an acyl chloride followed by reaction with an alcohol.

Protocol 2: Esterification using Thionyl Chloride

This protocol describes the synthesis of methyl 4-((tert-butoxycarbonyl)amino)-3-methylbenzoate, a representative ester derivative. The methodology can be adapted for other simple alcohols. A similar procedure has been successfully used for the synthesis of 4-amino-3-methyl benzoic acid methyl ester.[5]

Materials:

-

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend 4-((tert-butoxycarbonyl)amino)-3-methylbenzoic acid (1.0 equivalent) in anhydrous methanol.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.

-

If necessary, purify the product by recrystallization or flash column chromatography.

Causality and Insights:

-

Thionyl Chloride: SOCl₂ reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid, and the activated carbonyl is then attacked by methanol. The primary role of SOCl₂ here is to act as a powerful dehydrating agent that also generates a strong acid catalyst.

-

Neutralization: The NaHCO₃ wash is crucial to neutralize the excess acid and any remaining acidic by-products, allowing for the isolation of the neutral ester product.[5]

Figure 2: Workflow for the esterification of 4-((tert-butoxycarbonyl)amino)-3-methylbenzoic acid.

Part 3: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in many pharmaceuticals.[6] To utilize this reaction, the starting benzoic acid derivative must first be converted into an aryl halide or triflate. The following protocol assumes the availability of a suitable aryl bromide derivative, for instance, by converting the corresponding ester to an aryl bromide through established methods.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This generalized protocol outlines the coupling of an aryl bromide derivative of our core scaffold with a boronic acid or ester.

Materials:

-

Aryl bromide derivative of 4-((tert-butoxycarbonyl)amino)-3-methylbenzoate

-

Arylboronic acid or boronic acid pinacol ester (1.2 equivalents)

-

Palladium catalyst, e.g., Pd(PPh₃)₄ (0.05 equivalents) or PdCl₂(dppf) (0.05 equivalents)

-

Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

Solvent system, e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water

-

Toluene or other suitable organic solvent for extraction

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel, add the aryl bromide (1.0 equivalent), the boronic acid/ester (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

-

Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting aryl bromide is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent like toluene or ethyl acetate.

-

Wash the organic layer with water and then brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to isolate the biaryl product.

Causality and Insights:

-

Palladium Catalyst: The palladium catalyst is the heart of the reaction, undergoing a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the new C-C bond.[7]

-

Base: The base is essential for the transmetalation step, activating the boronic acid species.

-

Degassing: Removing dissolved oxygen is critical as oxygen can oxidize the palladium(0) catalyst, rendering it inactive.

| Component | Example | Function |

| Aryl Halide | Methyl 2-bromo-4-((tert-butoxycarbonyl)amino)-5-methylbenzoate | Electrophilic partner |

| Organoboron | Phenylboronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ | Facilitates C-C bond formation |

| Base | K₂CO₃ | Activates the organoboron reagent |

| Solvent | Dioxane/Water | Solubilizes both organic and inorganic reagents |

Part 4: Boc Group Deprotection

The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to liberate the free amine. This is typically achieved under acidic conditions.

Protocol 4: Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and highly effective method for Boc deprotection.[8]

Materials:

-

Boc-protected derivative

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected compound (1.0 equivalent) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at room temperature.

-

Stir the mixture for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully add saturated aqueous NaHCO₃ solution to neutralize the TFA salt until gas evolution ceases.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

-

Further purification can be performed if necessary.

Causality and Insights:

-

TFA: As a strong acid, TFA readily protonates the carbonyl oxygen of the Boc group, leading to its fragmentation into carbon dioxide, isobutylene, and the desired free amine.

-

DCM: DCM is a common solvent for this reaction as it is relatively inert to the acidic conditions and effectively dissolves most organic substrates.

References

-

Chakraborty, A., et al. (2009). Photoinduced intramolecular charge-transfer reactions in 4-amino-3- methyl benzoic acid methyl ester. Journal of Chemical Sciences, 121(2), 195-203. Retrieved from [Link]

-

Dutta, S., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 369–372. Retrieved from [Link]

-

PubChemLite. 4-{[(tert-butoxy)carbonyl]amino}-3-methylbenzoic acid. Retrieved from [Link]

- Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).

-

Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. Retrieved from [Link]

- Google Patents. Procedure for the preparation of esters of benzoic acid.

-

MySkinRecipes. 3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid. Retrieved from [Link]

- Ferrazzano, L., et al. (2019).

-

PubChem. 4-Amino-3-methylbenzoic acid. Retrieved from [Link]

-

ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

-

Semantic Scholar. Amide bond formation by using amino acid fluorides. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from [Link]

-

ResearchGate. Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

-

ResearchGate. Examples of coupling agents for amide bond formation with benzotriazole-like structures. Retrieved from [Link]

-

ResearchGate. (2010). Intramolecular charge transfer reaction in 3-amino-4-methyl benzoic acid: A study from condensed phase to jet-cooled molecular beam. Retrieved from [Link]

-

ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

-

National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

Sources

- 1. 3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. air.unimi.it [air.unimi.it]

- 5. ias.ac.in [ias.ac.in]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pubs.rsc.org [pubs.rsc.org]

Application Note & Protocol: A Scalable and Efficient Synthesis of 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic Acid for Pharmaceutical Intermediate Production

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid, a key building block in modern drug discovery and development. This intermediate is crucial for the synthesis of complex active pharmaceutical ingredients (APIs), where a protected amino group and a reactive carboxylic acid are required for sequential bond formation.[1][2] The protocol herein details a robust, two-step synthetic route, commencing with the catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid to yield 4-amino-3-methylbenzoic acid, followed by a highly efficient N-Boc protection. The methodologies have been optimized for scalability, safety, and high yield, addressing the needs of researchers and professionals in pharmaceutical and process chemistry.

Introduction: Strategic Importance in Medicinal Chemistry

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid is a versatile bifunctional molecule. The tert-butoxycarbonyl (Boc) protecting group offers excellent stability across a wide range of reaction conditions, including basic, reductive, and oxidative environments, while being readily removable under acidic conditions.[3][4] This "orthogonal" stability is paramount in multi-step syntheses.[3] The carboxylic acid moiety provides a convenient handle for amide bond formation, a cornerstone of peptide and small molecule drug synthesis.[1] Consequently, this compound serves as a vital intermediate in the development of various therapeutic agents, including anti-inflammatory drugs and analgesics.[5][6][7]

This guide presents a field-proven, two-stage synthesis designed for large-scale production, focusing on causality, safety, and reproducibility.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages, each optimized for yield and purity on a large scale.

Caption: Overall synthetic workflow.

Stage 1: Large-Scale Synthesis of 4-Amino-3-methylbenzoic Acid

Principle and Rationale

The initial step involves the reduction of the nitro group of 3-methyl-4-nitrobenzoic acid to a primary amine. For large-scale industrial applications, catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and favorable waste profile (the only byproduct is water). Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for this transformation. The reaction is typically performed under a pressurized hydrogen atmosphere in a suitable solvent, such as methanol, which facilitates the dissolution of the starting material and the product.[8]

Experimental Protocol

Materials:

-

3-Methyl-4-nitrobenzoic acid

-

Methanol (MeOH)

-

10% Palladium on activated carbon (Pd/C), 50% wet

-

Hydrogen (H₂) gas

-

Nitrogen (N₂) gas for inerting

Equipment:

-

Appropriately sized autoclave or hydrogenation reactor equipped with a mechanical stirrer, temperature and pressure controls, and gas inlets.

-

Filtration apparatus (e.g., Buchner funnel with filter paper or a filter press for larger scales).

-

Rotary evaporator or other solvent removal system.

Procedure:

-

Reactor Charging: Charge the autoclave with 3-methyl-4-nitrobenzoic acid (1.0 mol equivalent) and methanol (approx. 12 L per mole of starting material).[8]

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the 10% Pd/C catalyst (typically 4-5 g per mole of starting material).[8]

-

Expert Insight: Handling wet Pd/C is crucial to prevent ignition, as dry Pd/C can be pyrophoric.

-

-

Inerting and Hydrogenation: Seal the reactor. Purge the system by pressurizing with nitrogen and venting three times to remove all oxygen. Subsequently, purge with hydrogen gas three times.[8]

-

Reaction Execution: Pressurize the reactor with hydrogen to 0.7 MPa (approximately 100 PSI).[8] Begin stirring at a rate of ~250 RPM and heat the mixture to 60°C.[8]

-